(2R)-2,3-Dihydroxypropanoic acid

Description

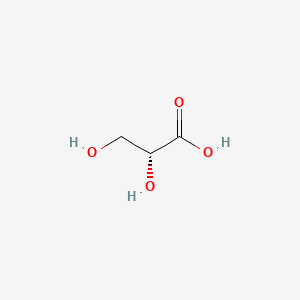

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016563 | |

| Record name | (R)-Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6000-40-4, 473-81-4 | |

| Record name | D-Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(2R)-2,3-Dihydroxypropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

(2R)-2,3-dihydroxypropanoic acid , more commonly known as D-glyceric acid , is a naturally occurring sugar acid. It is a key intermediate in several metabolic pathways and its study is of growing interest in the fields of biochemistry, medicine, and drug development. This technical guide provides an in-depth overview of its structure, physicochemical properties, biological significance, and relevant experimental protocols.

Chemical Structure and Identity

This compound is the D-enantiomer of glyceric acid, a three-carbon carboxylic acid. The stereochemistry at the second carbon atom is designated as 'R' according to the Cahn-Ingold-Prelog convention.

-

Molecular Formula: C₃H₆O₄

-

Canonical SMILES: C(--INVALID-LINK--O)O

-

InChI Key: RBNPOMFGQQGHHO-UWTATZPHSA-N

-

CAS Number: 6000-40-4

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit |

| Molecular Weight | 106.08 | g/mol |

| pKa | 3.42 ± 0.11 | |

| Water Solubility | 1000.0 | mg/mL |

| Appearance | Syrup or crystalline solid | |

| XLogP3 | -1.5 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

Biological Significance and Metabolic Pathways

This compound is a metabolite in the catabolism of the amino acid serine and, to a lesser extent, fructose.[1] A deficiency in the enzyme glycerate kinase, which phosphorylates D-glyceric acid to 2-phosphoglycerate, leads to a rare genetic disorder known as D-glyceric aciduria, characterized by an accumulation of D-glyceric acid in the body.[1][2]

Recent studies suggest that D-glyceric acid may act as an energy metabolic signaling metabolite, with oral administration leading to an activation of mitochondrial metabolism.[3] This has sparked interest in its potential therapeutic applications for conditions related to metabolic dysfunction.

The metabolic pathways involving this compound are illustrated below.

Caption: Metabolic pathways of this compound.

Experimental Protocols

Synthesis

A common method for the preparation of this compound is through the oxidation of D-glyceraldehyde. Additionally, biotechnological production from glycerol using microorganisms such as Acetobacter tropicalis has been developed.

Protocol: Oxidation of D-Glyceraldehyde

-

Reaction Setup: A solution of D-glyceraldehyde is prepared in an aqueous medium.

-

Oxidation: An oxidizing agent, such as bromine water or nitric acid, is slowly added to the solution under controlled temperature and pH.

-

Monitoring: The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is neutralized, and the product is isolated.

-

Purification: The crude product is purified by methods such as column chromatography or recrystallization to yield pure this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of organic acids, including this compound.

Workflow for HPLC Analysis

Caption: Workflow for the analysis of this compound by HPLC.

Experimental Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of polar organic acids.

-

Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer (e.g., 20 mM potassium phosphate at pH 2.7) is commonly employed.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally optimal.

-

Detection: UV detection at a wavelength of 210 nm is suitable for the detection of the carboxyl group.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

Applications in Research and Drug Development

The emerging role of this compound in energy metabolism opens up new avenues for research and therapeutic development. Its potential to modulate mitochondrial function could be explored for applications in metabolic disorders, age-related decline in energy production, and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical studies.

References

D-glyceric acid chemical formula and molecular weight

This document provides a concise summary of the fundamental chemical properties of D-glyceric acid, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

The core chemical identifiers for D-glyceric acid are presented below. This data is essential for a variety of experimental and analytical procedures, including stoichiometry, solution preparation, and molecular modeling.

| Property | Value |

| Chemical Formula | C₃H₆O₄ |

| Molecular Weight | 106.08 g/mol [1][2][3] |

| Monoisotopic Mass | 106.026608 g/mol |

Chemical Structure and Identification

D-glyceric acid is a naturally occurring sugar acid. The relationship between its common name, chemical formula, and molecular weight is fundamental to its identity in chemical literature and databases.

References

The Ubiquitous Metabolite: A Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid in Flora and Fauna

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence, metabolic significance, and analytical methodologies for (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound (D-glyceric acid) is a naturally occurring sugar acid found across the biological kingdoms, from plants to animals.[1] As a product of glycerol metabolism, it plays a crucial role in several fundamental metabolic pathways. In plants, it is a key intermediate in the photorespiratory C2 cycle. In animals, it is involved in the metabolism of fructose and the amino acid serine. Elevated levels of D-glyceric acid in humans are an indicator of the rare metabolic disorder known as D-glyceric aciduria. This guide summarizes the current understanding of D-glyceric acid's presence in nature, presents quantitative data on its concentration in various biological matrices, details experimental protocols for its analysis, and illustrates its metabolic context through pathway diagrams.

Natural Occurrence and Quantitative Data

D-glyceric acid is a metabolite of glycerol and has been identified in a variety of plant and animal species. In the plant kingdom, it has been found in the common aspen (Populus tremula), Ardisia crenata, tobacco leaves, and various fruits.[1][2] Animal sources include humans, the fruit fly (Drosophila melanogaster), and even canine species such as the Afghan hound.

While extensive quantitative data for D-glyceric acid across a wide range of species is still an area of active research, this guide compiles available data to provide a comparative overview.

Table 1: Concentration of Glyceric Acid in Animal Tissues and Fluids

| Biological Matrix | Species | Concentration (µmol/L) | Analyte | Notes | Reference |

| Plasma | Human | < 5 | L-Glyceric Acid | Normal individuals | [3] |

| Urine | Human | < 5 | L-Glyceric Acid | Normal individuals | [3] |

| Plasma | Human | 887 | L-Glyceric Acid | Patient with systemic oxalosis | [3] |

Note: Data for L-glyceric acid is presented as a close structural analog and is often analyzed in similar contexts. Specific quantitative data for D-glyceric acid in healthy individuals is not widely reported in the literature reviewed.

Table 2: Concentration of Related Metabolites in Plants

| Biological Matrix | Species | Compound | Concentration (µmol/g FW) | Treatment | Reference |

| Roots | Tomato | Citric Acid | ~1.0 - 4.5 | Different Gd levels | [4] |

| Roots | Tomato | Malic Acid | ~0.5 - 2.0 | Different Gd levels | [4] |

| Leaves | Citrus | Citric Acid | ~20 - 60 | Saline conditions | |

| Leaves | Citrus | Malic Acid | ~10 - 40 | Saline conditions |

Metabolic Pathways

D-glyceric acid is an integral component of several key metabolic pathways in both plants and animals. Its primary roles are linked to carbon metabolism and amino acid biosynthesis.

Photorespiration in Plants

In C3 plants, D-glyceric acid is an intermediate in the photorespiratory pathway, a process that salvages carbon lost during the oxygenase activity of RuBisCO. The pathway involves the chloroplast, peroxisome, and mitochondria.

References

- 1. D-Glyceric acid - American Chemical Society [acs.org]

- 2. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Historical Synthesis of D-Glyceric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceric acid, a naturally occurring three-carbon sugar acid, holds significance in various scientific domains, from fundamental metabolic research to its role as a chiral building block in the synthesis of complex molecules. Its discovery and the subsequent development of its synthesis have paved the way for a deeper understanding of biochemical pathways and have provided valuable tools for the pharmaceutical and biotechnology industries. This technical guide provides an in-depth exploration of the key milestones in the discovery and historical synthesis of D-glyceric acid, complete with detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Discovery and Early Characterization

The story of glyceric acid begins in the mid-19th century with the study of glycerol and its derivatives. While the racemic form, DL-glyceric acid, was the first to be synthesized, the isolation and characterization of the biologically significant D-enantiomer marked a crucial step forward.

First Synthesis of Racemic Glyceric Acid (Beilstein, 1861)

The first documented synthesis of glyceric acid is attributed to Friedrich Konrad Beilstein in 1861.[1] Working with glycerol, he employed oxidation with nitrous acid to produce the racemic mixture of DL-glyceric acid.[1]

Resolution of D-Glyceric Acid (McKenzie and Harden, 1903)

The pivotal moment in the history of D-glyceric acid was its first successful resolution from the racemic mixture. In 1903, Alex. McKenzie and Arthur Harden reported a biological method for this separation.[1] They utilized microorganisms, specifically Penicillium or Aspergillus species, which selectively metabolize one enantiomer, leaving the other in the culture medium. This pioneering work provided access to optically pure D-glyceric acid for further study.[1]

Historical and Modern Synthesis Methodologies

The synthesis of D-glyceric acid has evolved from early chemical oxidation methods to sophisticated biotechnological and catalytic processes that offer high yields and enantioselectivity.

Chemical Synthesis

A traditional method for producing glyceric acid involves the oxidation of glycerol using nitric acid.[2] This method, while effective, often results in a mixture of oxidation products and the racemic form of glyceric acid.

More recent advancements in chemical synthesis have focused on the use of selective catalysts to improve yield and steer the reaction towards the desired product. Platinum-based catalysts, in particular, have shown promise in the oxidation of glycerol to glyceric acid.

Biotechnological Production

The limitations of chemical synthesis, particularly in achieving high enantiomeric purity, have led to the development of biotechnological routes for D-glyceric acid production. Acetic acid bacteria, such as those from the Gluconobacter and Acetobacter genera, have been extensively studied for their ability to oxidize glycerol to D-glyceric acid with high efficiency and selectivity.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key historical and modern synthesis methods for D-glyceric acid.

| Method | Starting Material | Key Reagents/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Oxidation with Nitrous Acid (Beilstein, 1861) | Glycerol | Nitrous Acid | DL-Glyceric Acid | Not Reported | 0% | [1] |

| Biological Resolution (McKenzie and Harden, 1903) | DL-Glyceric Acid | Penicillium or Aspergillus sp. | D-Glyceric Acid | Not Reported | High (implied) | [1] |

| Biotechnological Production | Glycerol | Gluconobacter frateurii NBRC103465 | D-Glyceric Acid | >80 g/L | Not specified | [2] |

| Catalytic Oxidation | Glycerol | Platinum on carbon support | Glyceric Acid | High conversion | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of DL-Glyceric Acid via Nitrous Acid Oxidation (Adapted from Beilstein, 1861)

Objective: To synthesize racemic DL-glyceric acid from glycerol.

Materials:

-

Glycerol

-

Nitric acid (concentrated)

-

Sodium nitrite

-

Distilled water

-

Ice bath

-

Reaction flask with a stirrer

-

Separatory funnel

-

Evaporator

Procedure:

-

Prepare a solution of nitrous acid by slowly adding a solution of sodium nitrite to chilled nitric acid in an ice bath.

-

In a separate flask, dissolve glycerol in distilled water.

-

Slowly add the freshly prepared nitrous acid solution to the glycerol solution while maintaining a low temperature with an ice bath and stirring continuously.

-

After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., thin-layer chromatography).

-

Upon completion, neutralize the reaction mixture carefully.

-

Isolate the glyceric acid from the reaction mixture. This may involve extraction and subsequent purification steps such as crystallization or chromatography.

Biotechnological Production of D-Glyceric Acid using Gluconobacter frateurii

Objective: To produce D-glyceric acid from glycerol using a whole-cell biocatalyst.

Materials:

-

Gluconobacter frateurii strain (e.g., NBRC103465)

-

Glycerol (high concentration)

-

Yeast extract

-

Peptone

-

Salts for media preparation (e.g., KH2PO4, MgSO4)

-

Fermenter with controls for pH, temperature, and aeration

-

Shaker incubator for inoculum preparation

-

Centrifuge

Procedure:

-

Inoculum Preparation:

-

Prepare a seed culture of G. frateurii in a suitable growth medium containing a small amount of glycerol.

-

Incubate the culture in a shaker at the optimal temperature and agitation speed for the strain.

-

-

Fermentation:

-

Prepare the fermentation medium with a high initial concentration of glycerol and other necessary nutrients.

-

Sterilize the fermenter and the medium.

-

Inoculate the fermenter with the seed culture.

-

Maintain the fermentation at the optimal pH, temperature, and aeration rate. The pH is typically controlled by the addition of a base.

-

Monitor the consumption of glycerol and the production of D-glyceric acid over time using techniques like HPLC.

-

-

Product Isolation:

-

After the fermentation is complete, separate the bacterial cells from the culture broth by centrifugation or microfiltration.

-

The supernatant containing D-glyceric acid can be further purified using methods such as ion-exchange chromatography or crystallization of its salt form (e.g., calcium glycerate).

-

Catalytic Oxidation of Glycerol to Glyceric Acid

Objective: To synthesize glyceric acid from glycerol using a platinum-based catalyst.

Materials:

-

Glycerol

-

Platinum on a carbon support (Pt/C) catalyst

-

Solvent (e.g., water)

-

Base (e.g., NaOH)

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

-

Oxygen or air supply

-

Filtration system

Procedure:

-

Charge the reactor with glycerol, water, the Pt/C catalyst, and the base.

-

Seal the reactor and purge it with an inert gas before introducing oxygen or air to the desired pressure.

-

Heat the reactor to the desired temperature while stirring vigorously to ensure good mixing and gas-liquid mass transfer.

-

Maintain the reaction at a constant temperature and pressure for the specified duration.

-

Monitor the reaction progress by taking samples periodically and analyzing them for glycerol conversion and product formation.

-

After the reaction, cool the reactor, release the pressure, and filter the catalyst from the reaction mixture.

-

The resulting solution containing the glycerate salt can be acidified to obtain glyceric acid, which can then be purified.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to D-glyceric acid.

Caption: Metabolic pathway of D-glyceric acid and the defect in D-glyceric aciduria.

Caption: Workflow for the biotechnological production of D-glyceric acid.

Conclusion

The journey from the initial synthesis of racemic glyceric acid to the highly efficient and enantioselective production of D-glyceric acid showcases the remarkable progress in chemical and biological sciences. Understanding the historical context and the evolution of synthetic methodologies provides a valuable foundation for researchers and professionals in the field. The detailed protocols and data presented in this guide are intended to serve as a practical resource for the continued exploration and application of this important molecule in drug development and other scientific endeavors.

References

An In-depth Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid: Nomenclature, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-Dihydroxypropanoic acid, a naturally occurring sugar acid, is a molecule of significant interest in the fields of biochemistry, medicine, and biotechnology. As a metabolite in various biological pathways, its presence and concentration can be indicative of normal physiological processes as well as certain metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, metabolic pathways, and analytical and synthetic methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Nomenclature and Synonyms

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . However, it is widely known by several synonyms in scientific literature and commercial databases. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Identifier Type | Identifier |

| D-Glyceric acid | Common Name | |

| (R)-Glyceric acid | Stereoisomer | |

| D-Glycerate | Anion Name | |

| (R)-Glycerate | Anion Name | |

| Glyceric acid, D- | Chemical Abstract | |

| Propanoic acid, 2,3-dihydroxy-, (R)- | IUPAC Derivative | |

| D-GroA | Abbreviation | |

| a,b-Hydroxypropionic acid | Common Name | |

| DGY | Abbreviation | |

| CAS Number | Registry Number | 6000-40-4 |

| PubChem CID | Database ID | 439194 |

| ChEBI ID | Database ID | 32398 |

| UNII | Registry Number | 19D9ZZX4MH |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆O₄ |

| Molecular Weight | 106.08 g/mol |

| Appearance | Colorless, syrupy liquid |

| Water Solubility | High |

| pKa | ~3.54 |

| Melting Point | 75-80 °C |

| Boiling Point | Decomposes upon heating |

| Optical Rotation ([α]D) | -14.5° (c=10, H₂O) |

Metabolic Significance and a Related Human Disease

This compound is an intermediate in the catabolism of the amino acid L-serine and, to a lesser extent, in fructose metabolism.[1][2] Its metabolic fate is primarily phosphorylation to 2-phosphoglycerate, an intermediate in the glycolytic pathway, a reaction catalyzed by the enzyme glycerate kinase.[1][3]

A deficiency in glycerate kinase leads to a rare autosomal recessive inborn error of metabolism known as D-Glyceric Aciduria (OMIM 220120).[1][2] This condition is characterized by the accumulation of D-glyceric acid in the body and its excessive excretion in the urine.[2] The clinical presentation of D-Glyceric Aciduria is heterogeneous, ranging from asymptomatic individuals to patients with severe neurological impairments, including intellectual disability, seizures, and developmental delay.[1][4]

The metabolic pathway illustrating the role of D-glyceric acid and the enzymatic block in D-Glyceric Aciduria is depicted in the following diagram.

Quantitative Data in a Clinical Context

The diagnosis of D-Glyceric Aciduria relies on the quantification of D-glyceric acid in urine. The levels of this metabolite are significantly elevated in affected individuals compared to the normal population. Table 3 presents representative data from case studies.

Table 3: Urinary D-Glyceric Acid Levels in D-Glyceric Aciduria Patients

| Patient/Family | Urinary D-Glyceric Acid (mmol/24h) | Age of Onset/Diagnosis | Key Clinical Features | Reference |

| Family A | 10.8 - 19.9 | Childhood | Mild microcephaly and speech delay in two of four affected siblings; two were asymptomatic. | [4] |

| Patient B | Not specified (massive amounts) | Infancy | Severe psychomotor retardation, seizures, hypotonia. | [2] |

| Patient C | 6343 and 8812 (µmol/mmol creatinine) | Childhood | Delayed speech. | [5] |

Experimental Protocols

Analysis of D-Glyceric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of organic acids in biological fluids and is frequently used for the diagnosis of D-Glyceric Aciduria.[1][2]

Principle: Volatile derivatives of organic acids are separated by gas chromatography and detected by mass spectrometry, which provides both qualitative and quantitative information.

Methodology Outline:

-

Sample Preparation: A urine sample is thawed and an internal standard is added. The sample is then subjected to a liquid-liquid extraction or solid-phase extraction to isolate the organic acids.

-

Derivatization: The extracted organic acids are chemically derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The separated compounds are then introduced into a mass spectrometer.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify D-glyceric acid based on its retention time and mass fragmentation pattern compared to a standard.

Chiral Separation of Glyceric Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Distinguishing between D- and L-glyceric acid is crucial for the differential diagnosis of D-Glyceric Aciduria and Primary Hyperoxaluria Type II (which involves L-glyceric acid). Chiral HPLC is a suitable technique for this purpose.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology Outline:

-

Sample Preparation: Urine or plasma samples are typically deproteinized and filtered before injection.

-

HPLC System: A high-performance liquid chromatograph equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak or Chiralcel) is used.

-

Mobile Phase: The mobile phase composition is optimized for the specific chiral column and analytes. It often consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

Detection: Detection can be achieved using a UV detector if the analyte has a chromophore, or more commonly, by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to a calibration curve prepared with pure standards of D- and L-glyceric acid.

Biotechnological Synthesis of this compound

This compound can be produced from glycerol using specific microorganisms.[6]

Principle: Certain bacteria, such as those from the genera Acetobacter and Gluconobacter, possess enzymes that can oxidize glycerol to D-glyceric acid.[6]

Methodology Outline:

-

Microorganism and Culture Conditions: A selected strain of a suitable microorganism (e.g., Gluconobacter frateurii) is cultured in a nutrient-rich medium containing glycerol as the primary carbon source.

-

Fermentation: The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration to optimize the production of D-glyceric acid.

-

Monitoring: The concentration of D-glyceric acid in the culture broth is monitored over time using analytical techniques such as HPLC.

-

Purification: After the fermentation is complete, the bacterial cells are removed by centrifugation or filtration. The D-glyceric acid is then purified from the culture supernatant using methods like ion-exchange chromatography and crystallization.

Conclusion

This compound is a molecule with diverse roles in biology and potential applications in various scientific and industrial fields. A thorough understanding of its chemistry, metabolism, and methods of analysis and synthesis is essential for researchers and professionals in drug development and related areas. This technical guide has provided a consolidated resource of this critical information, with a focus on its relevance to the scientific community. The continued investigation of D-glyceric acid and its metabolic pathways is likely to unveil further insights into human health and disease.

References

- 1. metabolicsupportuk.org [metabolicsupportuk.org]

- 2. scielo.br [scielo.br]

- 3. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D(+)-glyceric aciduria: etiology and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Glyceric acid - American Chemical Society [acs.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of D-Glyceric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceric acid, a naturally occurring three-carbon sugar acid, is a key metabolite in various biological pathways, including glycolysis and serine biosynthesis.[1] Its presence and concentration in biological systems can be indicative of metabolic health and certain enzymatic deficiencies. This technical guide provides a comprehensive overview of the physical and chemical characteristics of D-glyceric acid, detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its metabolic significance. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

D-glyceric acid is a chiral molecule, existing as D- and L-enantiomers. The D-isomer is the focus of this guide. It is typically found as a colorless syrup in its free acid form and is miscible with water.[1]

Quantitative Physical and Chemical Data

| Property | Value | Remarks | Source(s) |

| Molecular Formula | C₃H₆O₄ | ||

| Molecular Weight | 106.08 g/mol | ||

| Melting Point | < 25 °C | As a syrup, it does not have a sharp melting point. The calcium salt dihydrate has a melting point of 138 °C. | [1] |

| Boiling Point | Decomposes on distillation | Predicted boiling point is 412.0 ± 30.0 °C at 760 mmHg. | |

| pKa | 3.55 (at 25 °C) | ||

| Water Solubility | Miscible | [1] | |

| Optical Rotation | [α]D²⁰ = +14.5° (c=5, in water) for the D-form calcium salt. The free acid is reported to be levorotatory. | There is some discrepancy in the literature regarding the sign of rotation for the free acid. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of D-glyceric acid are crucial for researchers in this field. The following sections provide protocols based on established methods.

Asymmetric Synthesis of D-Glyceric Acid via Enzymatic Oxidation

The enantioselective synthesis of D-glyceric acid is most effectively achieved using biocatalytic methods, which offer high specificity and mild reaction conditions. One such method involves the use of an alditol oxidase.

Objective: To synthesize D-glyceric acid from glycerol with high enantiomeric purity.

Materials:

-

Glycerol

-

Alditol oxidase (e.g., from Streptomyces coelicolor)

-

Catalase

-

Potassium phosphate buffer (pH 7.0)

-

Oxygen supply

-

Reaction vessel with temperature and pH control

Procedure:

-

Prepare a reaction mixture containing glycerol in potassium phosphate buffer.

-

Add alditol oxidase and catalase to the reaction mixture. Catalase is used to decompose the hydrogen peroxide byproduct, which can inhibit the enzyme.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with constant stirring.

-

Continuously supply oxygen to the reaction mixture, as it is a co-substrate for the oxidase.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for D-glyceric acid concentration using HPLC.

-

Upon completion of the reaction, terminate it by denaturing the enzyme (e.g., by heat treatment or addition of a denaturing agent).

-

Proceed with the purification of D-glyceric acid from the reaction mixture.

Purification of D-Glyceric Acid

Objective: To isolate and purify D-glyceric acid from a crude reaction mixture or biological sample.

Materials:

-

Crude D-glyceric acid solution

-

Anion exchange chromatography column

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for elution

-

Activated charcoal

-

Filtration apparatus

Procedure:

-

Pre-treatment: Centrifuge the crude solution to remove any particulate matter. If necessary, treat the supernatant with activated charcoal to remove colored impurities, followed by filtration.

-

pH Adjustment: Adjust the pH of the clarified solution to a value where D-glyceric acid is in its anionic form (e.g., pH > 4.5) to ensure binding to the anion exchange resin.

-

Ion Exchange Chromatography:

-

Equilibrate the anion exchange column with a suitable buffer at the same pH as the sample.

-

Load the sample onto the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound D-glyceric acid using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH to protonate the carboxylic acid group (e.g., pH < 2.5).

-

-

Desalting and Concentration:

-

Collect the fractions containing D-glyceric acid.

-

If a salt gradient was used for elution, desalt the pooled fractions using a suitable method like dialysis or size-exclusion chromatography.

-

Concentrate the purified D-glyceric acid solution under reduced pressure to obtain a viscous syrup.

-

Analysis of D-Glyceric Acid by HPLC

Objective: To quantify the concentration and determine the enantiomeric purity of D-glyceric acid.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector. For chiral separation, a chiral column and a suitable detector are required.

-

Ion-exchange or reverse-phase column for quantification.

-

Chiral stationary phase column (e.g., based on a quinine or quinidine derivative) for enantiomeric separation.

-

Mobile phase: e.g., dilute sulfuric acid for ion-exchange chromatography; a mixture of a polar organic solvent and a buffer for chiral chromatography.

-

D-glyceric acid standard.

-

L-glyceric acid standard (for chiral separation validation).

Protocol for Quantification using Ion-Exchange HPLC:

-

Column: Ion-exchange column (e.g., 8% cross-linked calcium sulfonated divinylbenzene-styrene resin).

-

Mobile Phase: Isocratic elution with 3 mM H₂SO₄.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 70°C.

-

Detector: UV detector at 210 nm or RI detector.

-

Injection Volume: 20 µL.

-

Standard Curve: Prepare a series of standard solutions of D-glyceric acid of known concentrations to generate a standard curve for quantification.

-

Sample Analysis: Inject the filtered and appropriately diluted sample and quantify the D-glyceric acid peak based on the standard curve.

Protocol for Chiral Separation by HPLC:

-

Column: Chiral stationary phase column.

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an acidic aqueous buffer. The exact composition needs to be optimized for the specific column.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled temperature.

-

Detector: UV detector at a low wavelength (e.g., 210 nm).

-

Analysis: Inject the sample and identify the peaks for D- and L-glyceric acid by comparing their retention times with those of the pure standards. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Signaling Pathways and Experimental Workflows

D-glyceric acid is a crucial intermediate in central carbon metabolism, linking glycolysis to the biosynthesis of amino acids like serine.

Metabolic Pathway of D-Glyceric Acid

The following diagram illustrates the central role of D-glyceric acid in metabolism, particularly its connection to glycolysis and the serine biosynthesis pathway.

Caption: Metabolic pathway of D-glyceric acid.

Experimental Workflow for Studying D-Glyceric Acid Metabolism

This diagram outlines a typical experimental workflow for investigating the metabolic fate of D-glyceric acid in a biological system.

Caption: Experimental workflow for D-glyceric acid analysis.

References

The Role of (2R)-2,3-Dihydroxypropanoic Acid in Glycolysis: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the metabolic role of (2R)-2,3-Dihydroxypropanoic acid, commonly known as D-glyceric acid, and its relationship to the central glycolytic pathway. While not a direct intermediate of glycolysis, D-glyceric acid serves as a substrate for D-glycerate kinase, which phosphorylates it into the glycolytic intermediate 2-phosphoglycerate, thus providing an anaplerotic entry point into the payoff phase of glycolysis. This document outlines the metabolic context, relevant enzymatic data, detailed experimental protocols for the analysis of key enzymes, and visual diagrams of the involved pathways. It is intended for researchers, scientists, and drug development professionals working in metabolism and related fields.

Introduction: Metabolic Context of D-Glyceric Acid

This compound (D-glyceric acid) is a naturally occurring sugar acid. It is not a canonical intermediate in the Embden-Meyerhof-Parnas (EMP) pathway of glycolysis. Instead, its metabolic significance lies in its position within the catabolic pathways of serine and fructose.[1][2] The enzyme D-glycerate kinase (EC 2.7.1.31) catalyzes the ATP-dependent phosphorylation of D-glyceric acid, converting it into 2-phospho-D-glycerate.[2][3] This product is a bona fide intermediate in the payoff phase of glycolysis, establishing a direct, albeit ancillary, link to central carbon metabolism.

The physiological relevance of this pathway is underscored by the rare inborn error of metabolism known as D-glyceric aciduria (OMIM 220120). This condition, caused by a deficiency in D-glycerate kinase activity due to mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in bodily fluids.[1][2][4] Symptoms can range from asymptomatic to severe neurological impairment, highlighting the importance of this metabolic junction.[1][4]

Quantitative Data

The concentration of D-glyceric acid is typically low in healthy individuals but can be significantly elevated in pathological states like D-glyceric aciduria.[1][5] While precise intracellular concentrations are challenging to determine and can vary, urinary excretion levels provide a reliable indicator of systemic concentrations.

| Parameter | Fluid | Value Range | Population | Citation |

| D-Glyceric Acid | Urine | 0.4–12 µmol/mmol creatinine | Healthy Adult | [1] |

| Urine | < 41.0 mmol/mol creatinine | Neonate (0-31 days) | [6] | |

| Urine | < 76.0 mmol/mol creatinine | Infant (1-5 months) | [6] | |

| Urine | 6343–8812 µmol/mmol creatinine | D-Glyceric Aciduria Patient | [1] | |

| D-Glyceric Acid | Plasma | ~0.3% of lactate concentration | Healthy Adult (27-39 years) | [5] |

Note: Data on the kinetic parameters of human D-glycerate kinase, such as the Michaelis constant (Km) for D-glyceric acid, are not extensively reported in publicly available literature. The study of this enzyme is complicated by its instability in extracts.[7]

Metabolic Pathway and Connection to Glycolysis

D-glyceric acid is primarily derived from the metabolism of D-glyceraldehyde (from fructose catabolism) and from the amino acid serine. The enzyme D-glycerate kinase provides the crucial link to glycolysis.

Pathway Diagram

The following diagram illustrates the entry of D-glyceric acid into the glycolytic pathway.

Caption: Metabolic entry of D-glyceric acid into the glycolysis pathway.

Experimental Protocols

This section provides a detailed methodology for a representative coupled enzyme assay to determine the activity of D-glycerate kinase. This spectrophotometric assay measures the rate of ADP production, which is coupled to the oxidation of NADH.

D-Glycerate Kinase Coupled Spectrophotometric Assay

Principle: The activity of D-glycerate kinase is determined by measuring the rate of ADP formation. This reaction is coupled to two subsequent enzymatic reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). Pyruvate kinase uses the ADP produced to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Reaction Scheme:

-

D-Glyceric Acid + ATP --D-Glycerate Kinase--> 2-Phosphoglycerate + ADP

-

ADP + PEP --Pyruvate Kinase--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --Lactate Dehydrogenase--> Lactate + NAD⁺

Materials and Reagents:

-

Tris-HCl buffer (100 mM, pH 7.6)

-

Magnesium Chloride (MgCl₂, 100 mM)

-

Potassium Chloride (KCl, 1 M)

-

Adenosine Triphosphate (ATP, 50 mM)

-

Phosphoenolpyruvate (PEP, 20 mM)

-

NADH (10 mM)

-

D-Glyceric Acid substrate (100 mM)

-

Pyruvate Kinase (PK) solution (e.g., 500 units/mL)

-

Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

-

Enzyme sample (e.g., purified recombinant D-glycerate kinase or cell lysate)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Assay Master Mix: For each reaction, prepare a master mix containing the following components in a microcentrifuge tube. Volumes are for a final reaction volume of 1 mL.

| Reagent | Volume (µL) | Final Concentration |

| Tris-HCl (100 mM, pH 7.6) | 800 | 80 mM |

| MgCl₂ (100 mM) | 100 | 10 mM |

| KCl (1 M) | 50 | 50 mM |

| ATP (50 mM) | 20 | 1 mM |

| PEP (20 mM) | 10 | 0.2 mM |

| NADH (10 mM) | 20 | 0.2 mM |

| PK/LDH Enzyme Mix | 10 | ~5 U/mL PK, ~10 U/mL LDH |

-

Incubation: Pipette 910 µL of the master mix into a cuvette. Add 50 µL of the D-Glyceric Acid substrate solution (for a final concentration of 5 mM). Mix gently by inversion and incubate in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiate Reaction: Add 40 µL of the enzyme sample to the cuvette to start the reaction. Mix immediately.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm (A₃₄₀) for 5-10 minutes, taking readings every 15-30 seconds.

-

Calculate Activity: Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min). Enzyme activity is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (6.22 * Sample Volume (mL))

One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric assay of D-glycerate kinase.

Conclusion

This compound is not a direct participant in the core glycolytic pathway. However, its phosphorylation by D-glycerate kinase provides a direct link for carbon from serine and fructose metabolism to enter the payoff phase of glycolysis at the level of 2-phosphoglycerate. This connection is metabolically significant, as demonstrated by the pathological consequences of its disruption in D-glyceric aciduria. The provided protocols and data serve as a resource for researchers investigating this metabolic intersection and its potential implications in health, disease, and drug development. Further research is warranted to fully elucidate the kinetic properties of D-glycerate kinase and the regulation of this ancillary metabolic route.

References

- 1. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for Glyceric acid (HMDB0000139) [hmdb.ca]

- 5. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sickkids.ca [sickkids.ca]

- 7. D-glycerate kinase deficiency as a cause of D-glyceric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Glyceric Acid: An Endogenous Human Metabolite in Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-glyceric acid, a naturally occurring sugar acid, is an endogenous metabolite in human physiology, primarily known for its role as an intermediate in the catabolic pathways of serine and fructose. While typically present at low, homeostatic concentrations, its accumulation is the hallmark of the rare inborn error of metabolism, D-glyceric aciduria. This condition, stemming from a deficiency of the enzyme D-glycerate kinase, can lead to severe neurological impairment. Recent research has also begun to explore a potential role for D-glyceric acid as a signaling molecule in energy metabolism, suggesting that its functions may extend beyond that of a simple catabolite. This technical guide provides a comprehensive overview of the metabolic pathways, pathophysiology, quantitative analysis, and emerging signaling concepts related to D-glyceric acid, intended to serve as a resource for researchers and professionals in drug development.

Metabolic Pathways of D-Glyceric Acid

D-glyceric acid is a key intermediate in several metabolic routes, most notably the catabolism of the amino acid L-serine and the metabolism of fructose.[1][2]

-

L-Serine Catabolism: L-serine is converted to hydroxypyruvate, which is subsequently reduced to D-glycerate by the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).

-

Fructose Catabolism: In the liver, fructose can be metabolized into glyceraldehyde. Glyceraldehyde is then oxidized to D-glycerate.

The final and critical step in its canonical pathway is the phosphorylation of D-glycerate to 2-phosphoglycerate by the enzyme D-glycerate kinase (GLYCTK).[1] This product, 2-phosphoglycerate, is an intermediate in the glycolysis pathway, thereby integrating the metabolism of serine and fructose with central carbon metabolism. A deficiency in GLYCTK activity disrupts this conversion, leading to the accumulation of D-glyceric acid in bodily fluids.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2R)-2,3-Dihydroxypropanoic Acid from Glycerol Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-Dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific nature makes it a critical intermediate in the development of complex molecules. The efficient synthesis of this compound from renewable resources like glycerol is of significant interest. This document provides detailed application notes and protocols for the synthesis of this compound via two primary routes: enantioselective biocatalytic oxidation and non-enantioselective chemocatalytic oxidation of glycerol.

Biocatalytic Synthesis of this compound using Engineered Alditol Oxidase

The enzymatic oxidation of glycerol offers a highly selective route to this compound, ensuring high enantiopurity of the final product. This protocol utilizes a recombinant alditol oxidase (AldO) from Streptomyces coelicolor, which has been engineered for enhanced activity towards glycerol.[1][2]

Quantitative Data Summary: Biocatalytic Oxidation

| Parameter | Wild-Type AldO | Engineered AldO (eAldO3-24) | Reference |

| Substrate Affinity (KM for Glycerol) | - | 5.23-fold higher than wild-type | [2] |

| Catalytic Efficiency (kcat/KM) | - | 1.85-fold increase over wild-type | [2] |

| Product Titer (Fed-batch Fermentation) | Not Reported | 30.1 g/L D-glycerate | [2] |

| Yield (mol/mol) | Not Reported | 0.376 mol D-glycerate / mol glycerol | [2] |

| Enantiomeric Purity | High (implied) | Optically pure D-glycerate | [2] |

Experimental Protocol: Biocatalytic Synthesis

This protocol is divided into three main stages: enzyme production, enzymatic oxidation of glycerol, and purification of this compound.

1. Expression and Purification of Recombinant Alditol Oxidase (eAldO3-24) [2]

-

Cloning and Expression Vector: The gene encoding the engineered alditol oxidase (eAldO3-24) is cloned into a pET-30a(+) expression vector.

-

Host Strain: Escherichia coli BL21(DE3) is used for protein expression.

-

Culture Growth:

-

Inoculate a single colony of E. coli BL21(DE3) harboring the recombinant plasmid into Luria-Bertani (LB) medium containing 50 µg/mL kanamycin.

-

Grow the culture overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

-

Induction: Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Expression: Incubate the culture at 25°C for 18 hours with shaking.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, pH 7.5). Lyse the cells using sonication or a French press.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column.

-

Wash the column with the lysis buffer to remove unbound proteins.

-

Elute the His-tagged recombinant protein with an elution buffer containing 200 mM imidazole.

-

Confirm the purity of the enzyme using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The expected molecular weight of the AldO is approximately 75 kDa.[3]

-

Concentrate the purified protein using centrifugal filters.

-

2. Enzymatic Oxidation of Glycerol

-

Reaction Setup:

-

Prepare a reaction mixture containing glycerol (e.g., 20 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add the purified engineered alditol oxidase to the reaction mixture.

-

Ensure adequate aeration of the reaction mixture, as molecular oxygen is a co-substrate. This can be achieved through vigorous stirring or sparging with air.

-

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH.

-

Monitoring: Monitor the progress of the reaction by measuring the consumption of glycerol and the formation of D-glyceric acid using High-Performance Liquid Chromatography (HPLC).

3. Purification of this compound

-

Enzyme Removal: After the reaction is complete, remove the enzyme from the reaction mixture. This can be achieved by ultrafiltration or precipitation.

-

Ion-Exchange Chromatography:

-

Acidify the reaction mixture to a pH below the pKa of glyceric acid (~3.5) to ensure it is in its protonated form.

-

Load the mixture onto a cation exchange resin to remove any remaining positively charged impurities.

-

Alternatively, at a neutral or slightly basic pH, an anion exchange resin can be used to bind the glycerate, which can then be eluted with a salt gradient or a change in pH.

-

-

Crystallization: Concentrate the purified solution to induce crystallization of this compound.

Workflow and Pathway Diagrams

Caption: Biocatalytic synthesis workflow.

References

- 1. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed evolution of alditol oxidase for the production of optically pure D-glycerate from glycerol in the engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. roam.macewan.ca:8443 [roam.macewan.ca:8443]

Production of D-Glyceric Acid via Microbial Fermentation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceric acid (D-GA) is a valuable organic acid with significant potential in the pharmaceutical, cosmetic, and polymer industries. Its biological activities, including the acceleration of ethanol and acetaldehyde metabolism, make it a promising candidate for drug development.[1] While chemical synthesis of glyceric acid often results in a racemic mixture, microbial fermentation offers a promising route to produce the optically pure D-isomer.[2] This document provides detailed application notes and protocols for the production of D-glyceric acid using various microbial fermentation processes. Glycerol, a readily available byproduct of biodiesel production, serves as the primary feedstock for this bioconversion.[3]

Microbial Strains and Production Overview

Several microorganisms, particularly acetic acid bacteria, have been identified as potent producers of D-glyceric acid. Strains of Gluconobacter and Acetobacter are notable for their ability to oxidize glycerol to D-GA.[4] Engineered strains of Escherichia coli have also been developed for this purpose. While some literature mentions Serratia marcescens in the context of glyceric acid, its primary role is in the microbial resolution of L-glyceric acid by assimilating D-GA, rather than producing it.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for D-glyceric acid production by different microbial strains under various fermentation conditions.

| Microbial Strain | Fermentation Strategy | Substrate (Glycerol) | D-Glyceric Acid Titer (g/L) | Molar Yield (%) | Enantiomeric Excess (ee) of D-GA (%) | Reference |

| Gluconobacter frateurii NBRC103465 | Jar Fermentor | Optimized initial concentration | 136.5 | Not Reported | 72 | [4] |

| Gluconobacter frateurii | Jar Fermentor | Optimized initial concentration and aeration | > 80 | Not Reported | Not Reported | [3] |

| Gluconobacter sp. NBRC3259 | Jar Fermentor with pH control | 167 g/L | 54.7 | Not Reported | 77 | [6][7] |

| Acetobacter tropicalis NBRC16470 | Jar Fermentor with pH control and fed-batch | ~220 g/L (fed) | 101.8 | Not Reported | 99 | [4] |

| Acetobacter tropicalis NBRC16470 | Jar Fermentor | 200 g/L | 22.7 | Not Reported | >99 | [8] |

| Acetobacter tropicalis CHM061701 | Two-step culture | 150 g/L | ~7.0 (traditional) | Not Reported | Not Reported | [1] |

| Engineered Escherichia coli MG1655(DE3)ΔgarKΔhyiΔglxKΔuxaC | Shake Flask | 10 g/L D-galacturonate | 4.8 | 83 | Not Reported | [2] |

Metabolic Pathway for D-Glyceric Acid Production

The primary metabolic pathway for the conversion of glycerol to D-glyceric acid in acetic acid bacteria involves a membrane-bound alcohol dehydrogenase (mADH). This enzyme, located in the periplasmic space, directly oxidizes glycerol to glyceraldehyde, which is then further oxidized to glyceric acid. This periplasmic oxidation is advantageous as it does not require the transport of the substrate and product across the cell membrane.

Experimental Protocols

Protocol 1: D-Glyceric Acid Production using Gluconobacter frateurii

This protocol is based on the methods described for high-titer D-GA production.

1. Inoculum Preparation:

-

Prepare a glucose medium containing: 5 g/L polypeptone, 5 g/L yeast extract, 5 g/L glucose, and 1 g/L MgSO₄·7H₂O. Adjust the pH to 6.5.

-

Inoculate a single colony of Gluconobacter frateurii into a test tube containing 5 mL of the glucose medium.

-

Incubate at 30°C with shaking at 200 rpm for 24 hours.

-

Transfer the seed culture to a 300-mL Erlenmeyer flask containing 30 mL of the same glucose medium and incubate for 48 hours under the same conditions.

2. Fermentation:

-

Prepare the fermentation medium containing: 100 g/L glycerol, 5 g/L polypeptone, 5 g/L yeast extract, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, and 0.1 g/L K₂HPO₄. Adjust the initial pH to a range of 5.0-7.0 to optimize for the specific strain.

-

Inoculate a 5-liter jar fermentor containing the fermentation medium with the prepared seed culture.

-

Maintain the temperature at 30°C.

-

Control the pH at a desired setpoint (e.g., 5.0) using a suitable base like NaOH.

-

Provide aeration and agitation to ensure sufficient oxygen supply, which is critical for the oxidative fermentation. The optimal aeration rate will need to be determined empirically for the specific fermentor setup.

-

Monitor the fermentation process by taking samples periodically for analysis of D-glyceric acid concentration and glycerol consumption.

Protocol 2: Two-Step D-Glyceric Acid Production using Acetobacter tropicalis

This strategy separates the cell growth phase from the D-GA production phase to mitigate the inhibitory effects of high glycerol concentrations on cell growth.[1]

1. Cell Growth Stage (First Stage):

-

Prepare a glucose medium as described in Protocol 1.

-

Inoculate with Acetobacter tropicalis and incubate at 30°C with shaking at 200 rpm for 24 hours to prepare the seed culture.

-

Transfer the seed culture to a fermentation medium containing a low concentration of glycerol (e.g., 50 g/L) along with 5 g/L polypeptone, 5 g/L yeast extract, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, and 0.1 g/L K₂HPO₄ at pH 6.5.

-

Incubate at 30°C with shaking at 200 rpm for approximately 60 hours to accumulate biomass.

2. Whole-Cell Biocatalysis Stage (Second Stage):

-

Harvest the cells from the first stage by centrifugation at 10,000 rpm for 5 minutes.

-

Wash the cell pellet twice with a 0.9% NaCl solution to remove residual nutrients.

-

Resuspend the cells in a bioconversion solution containing a high concentration of glycerol (e.g., 150 g/L).

-

Incubate the cell suspension under appropriate conditions (e.g., 30°C with shaking) for the bioconversion of glycerol to D-glyceric acid.

-

Monitor the production of D-GA over time.

Protocol 3: Analytical Quantification of D-Glyceric Acid by HPLC

This protocol provides a general method for the quantification of D-glyceric acid in fermentation broth using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

Withdraw a sample from the fermentor.

-

Centrifuge the sample to remove microbial cells and other solid debris.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[7]

-

The filtered sample is now ready for HPLC analysis.

2. HPLC Conditions:

-

Column: Aminex HPX-87H ion exclusion column (300 mm x 7.8 mm) is commonly used for organic acid analysis.[2]

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M or 5 mM H₂SO₄) is typically used.[5]

-

Flow Rate: A flow rate in the range of 0.5-0.7 mL/min is generally effective.

-

Column Temperature: Maintain the column temperature at an elevated level, for example, 60°C, to improve peak shape and resolution.[6]

-

Injection Volume: Inject a suitable volume of the prepared sample (e.g., 10-20 µL).

-

Detection:

-

Refractive Index (RI) Detector: Suitable for detecting glyceric acid, especially when a UV-absorbing chromophore is absent.

-

UV Detector: D-glyceric acid can be detected at a low wavelength, typically around 210 nm.[6]

-

3. Quantification:

-

Prepare standard solutions of D-glyceric acid of known concentrations.

-

Generate a standard curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of D-glyceric acid in the unknown samples by interpolating their peak areas from the standard curve.

Conclusion

The microbial fermentation of glycerol to D-glyceric acid presents a sustainable and efficient alternative to chemical synthesis. The protocols outlined in this document provide a foundation for researchers and scientists to develop and optimize their own D-GA production processes. Careful selection of the microbial strain, optimization of fermentation conditions, and accurate analytical monitoring are key to achieving high titers and yields of this valuable bioproduct. The two-step culture strategy with Acetobacter tropicalis is particularly noteworthy for overcoming substrate inhibition and enhancing productivity. Further research and process development in this area are likely to expand the applications of D-glyceric acid in various industrial sectors.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publikace.k.utb.cz [publikace.k.utb.cz]

- 7. scinomics.kr [scinomics.kr]

- 8. researchgate.net [researchgate.net]

Enzymatic synthesis and biocatalysis of (2R)-2,3-dihydroxypropanoic acid

Application Notes: (2R)-2,3-dihydroxypropanoic Acid

This compound , also known as D-glyceric acid, is a valuable chiral building block in the chemical and pharmaceutical industries. Its structure, featuring both hydroxyl and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of a wide range of complex molecules.[1][2] The presence of a chiral center is of particular importance in drug development, where the stereochemistry of a molecule can significantly influence its pharmacological activity and safety profile.[3]

Key Applications:

-

Chiral Synthesis: As a chiral pool starting material, this compound is utilized in the stereoselective synthesis of various bioactive compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The defined stereochemistry at the C2 position allows for the construction of target molecules with high enantiomeric purity, which is often a critical requirement for regulatory approval of new drugs.

-

Biocompatible Materials: Its inherent biocompatibility makes it a suitable monomer for the synthesis of biodegradable polymers and materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

-

Metabolic Research: this compound and its phosphorylated derivatives are key intermediates in central metabolic pathways like glycolysis.[2][4] This makes it a crucial molecule for studying cellular metabolism and for the diagnosis and investigation of metabolic disorders such as D-glyceric aciduria.[4]

-

Cosmeceuticals: Due to its moisturizing and potential skin-renewing properties, it is also explored for use in cosmetic and dermatological formulations.

The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce racemic mixtures. Biocatalysis, using either isolated enzymes or whole-cell systems, allows for the production of the desired (R)-enantiomer with high purity under mild conditions.

Enzymatic Synthesis Pathways

The biocatalytic production of this compound from glycerol, a readily available and inexpensive byproduct of the biodiesel industry, is a topic of significant research interest. Two primary enzymatic pathways have been extensively explored:

-

Two-Step Oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): This pathway mimics the initial steps of glycerol metabolism found in many microorganisms.

-

Step 1: A membrane-bound or intracellular alcohol dehydrogenase (ADH) catalyzes the oxidation of glycerol to D-glyceraldehyde.

-

Step 2: An aldehyde dehydrogenase (ALDH) further oxidizes D-glyceraldehyde to this compound.

-

-

Direct Oxidation by Alditol Oxidase (AldO): Certain oxidases can catalyze the direct and regioselective oxidation of the primary hydroxyl group of glycerol to the corresponding carboxylic acid.

Quantitative Data on Enzymatic Synthesis

The following tables summarize key quantitative data from studies on the enzymatic synthesis of this compound.

Table 1: Performance of Wild-Type and Engineered Alditol Oxidases

| Enzyme Variant | Substrate | Improvement in Specific Activity (fold) | Catalytic Efficiency (kcat/KM) Improvement (fold) | Substrate Affinity (KM) Improvement (fold) | Reference |

| Alditol Oxidase (Wild-Type) | Glycerol | - | - | - | [5] |

| V125M/A244T (Double Mutant) | Glycerol | 1.5 | Not Reported | Not Reported | [5] |

| V125M/A244T/V133M/G399R (Quadruple Mutant) | Glycerol | 2.4 | Not Reported | Not Reported | [5] |

| eAldO3-24 (Evolved Variant) | Glycerol | Not Reported | 1.85 | 5.23 | [7][8] |

Table 2: Production Titers in Engineered E. coli

| Engineered Strain | Enzyme Overexpressed | Fermentation Type | Titer (g/L) | Yield (mol/mol) | Fermentation Time (h) | Reference |

| TZ-170 | eAldO3-24 | Fed-batch | 30.1 | 0.376 | 70 | [8] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Alditol Oxidase

This protocol describes the in vitro synthesis of this compound from glycerol using a purified alditol oxidase.

Materials:

-

Purified alditol oxidase (wild-type or engineered variant)

-

Glycerol (substrate)

-

50 mM Tris-HCl buffer (pH 7.5)

-

Horseradish peroxidase (HRP)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Catalase (for quenching the reaction)

-

Spectrophotometer

-

Incubator/shaker

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

Glycerol (e.g., 100 mM)

-

Purified alditol oxidase (concentration to be optimized)

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring Reaction Progress: The activity of alditol oxidase can be monitored by measuring the rate of hydrogen peroxide (H₂O₂) generation using a coupled enzyme assay with HRP and ABTS.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Add the aliquot to a cuvette containing 50 mM Tris-HCl (pH 7.5), HRP, and ABTS.

-

Measure the increase in absorbance at 420 nm, which corresponds to the oxidation of ABTS.

-

-

Reaction Termination: Once the desired conversion is achieved, terminate the reaction by adding catalase to decompose the remaining hydrogen peroxide.

-

Product Analysis: Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column for organic acid analysis.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for the purification of this compound from the enzymatic reaction mixture using ion-exchange chromatography.

Materials:

-

Reaction mixture containing this compound

-

Anion-exchange chromatography column (e.g., DEAE-cellulose)

-

Low concentration buffer for equilibration and washing (e.g., 10 mM Tris-HCl, pH 8.0)

-

High concentration salt buffer for elution (e.g., 10 mM Tris-HCl with a linear gradient of 0-1 M NaCl, pH 8.0)

-

Fraction collector

-

Conductivity meter

-

pH meter

-

HPLC for fraction analysis

Procedure:

-

Column Equilibration: Equilibrate the anion-exchange column with the low concentration buffer until the pH and conductivity of the eluate are stable.

-

Sample Loading: Adjust the pH of the reaction mixture to the equilibration buffer pH and centrifuge to remove any precipitated protein. Load the supernatant onto the equilibrated column.

-

Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities. Monitor the absorbance at 280 nm to ensure all non-binding proteins have been washed out.

-

Elution: Elute the bound this compound from the column using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).[9][10][11][12] The negatively charged carboxylate group of the acid will interact with the positively charged resin, and the increasing salt concentration will compete for these binding sites, leading to its elution.[9][10][11][12][13]

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis of Fractions: Analyze the collected fractions for the presence of this compound using HPLC.

-

Pooling and Desalting: Pool the fractions containing the purified product. If necessary, desalt the pooled fractions using dialysis or size-exclusion chromatography.

-

Lyophilization: Lyophilize the purified solution to obtain the solid this compound.

Visualizations

Caption: Experimental workflow for the enzymatic synthesis of this compound.

References

- 1. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production [jstage.jst.go.jp]

- 2. Glyceric acid - Wikipedia [en.wikipedia.org]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H6O4 | CID 439194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Directed evolution of alditol oxidase for the production of optically pure D-glycerate from glycerol in the engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. google.com [google.com]

Application Notes and Protocols for the Selective Catalytic Oxidation of Glycerol to D-Glyceric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction